Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Description
Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound with a complex structure that includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring
Properties
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJGGAGLPQNCB-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include low temperatures and the use of specific reagents to control the stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate: shares similarities with other chiral pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyl and cyclopropyl groups
Biological Activity
Methyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound known for its complex structure, featuring a pyrrolidine ring, a benzyl group, and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis.
The synthesis of this compound typically involves stereoselective reactions to ensure the correct configuration of its chiral centers. Common synthetic methods include:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyclopropyl Group : Utilizes cyclopropyl halides in the presence of bases.
- Benzylation : Involves nucleophilic substitution reactions with benzyl halides.
- Carboxylation : Introduces the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular functions. The exact molecular mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies have suggested that this compound may act as a positive allosteric modulator at muscarinic acetylcholine receptors. Such modulation could lead to therapeutic implications in treating disorders like schizophrenia or Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to establish efficacy and mechanisms .
Case Study 1: Neuropharmacological Exploration
In a study focusing on muscarinic receptors, this compound was evaluated for its ability to enhance receptor activity without directly activating it. The compound demonstrated selective enhancement of receptor function in vitro, suggesting potential for reduced side effects compared to non-selective agonists .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones in bacterial cultures treated with the compound, warranting further investigation into its mechanism of action and potential therapeutic applications .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds in terms of structure and activity. The following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with benzyl and cyclopropyl groups | Positive allosteric modulation at muscarinic receptors |
| (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | Similar structure but lacks cyclopropane | Antimicrobial properties observed |
| (3R,4R)-1-Benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid | Cyclobutane instead of cyclopropane | Limited studies on biological activity |
Q & A
Q. Why do reported yields for the final cyclopropane ring formation step vary across studies (30–70%)?
- Answer :
- Catalyst sensitivity : Transition-metal catalysts (e.g., Pd or Rh complexes) may degrade under suboptimal conditions (moisture, oxygen) .
- Substrate purity : Impurities in the pyrrolidine precursor can inhibit cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DCM vs. THF) influence reaction kinetics and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
